cis-2,5-Bishydroxymethyl-tetrahydrofuran
Overview
Description
Cis-2,5-Bishydroxymethyl-tetrahydrofuran is a tetrahydrofuran compound substituted with two hydroxymethyl groups . It is potentially useful as a fragment for the synthesis of small molecules, nucleoside derivatives, and materials .
Synthesis Analysis
While specific synthesis methods for cis-2,5-Bishydroxymethyl-tetrahydrofuran were not found in the search results, it is mentioned that it can be used as an intermediate in organic synthesis .Molecular Structure Analysis
The cis-2,5-Bishydroxymethyl-tetrahydrofuran molecule contains a total of 21 bonds. There are 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 2 primary alcohols, 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
Cis-2,5-Bishydroxymethyl-tetrahydrofuran is an oily liquid substance. It is soluble in Chloroform, Ethyl Acetate, and Methanol. It has a melting point of 130.5 °C and a boiling point of 134 °C at a pressure of 3 Torr. Its density is predicted to be 1.130±0.06 g/cm3 .Scientific Research Applications
Homogeneous Catalysis in Organic Synthesis One study explores the synthesis of heterobimetallic complexes using cis-2,5-bis[N,N-((2,6-diisopropylphenyl)amino)methyl]tetrahydrofuran as a ligand for rare-earth metal centers. This ligand facilitated the formation of complexes with unique coordination modes, showcasing the application of cis-2,5-bishydroxymethyl-tetrahydrofuran derivatives in organometallic chemistry and catalysis (Zimmermann et al., 2006).
Stereoselective Synthesis in Organic Chemistry Another research focus is on the Lewis acid-catalyzed rearrangements leading to cis- and trans-2,3-disubstituted tetrahydrofuran derivatives, highlighting the compound's role in the stereoselective synthesis of complex molecules. This process is crucial for the development of pharmaceuticals and natural product synthesis (Ghosh & Belcher, 2020).
Enzymatic Synthesis for Chiral Molecules The enzyme-catalyzed asymmetric hydrolysis of meso-diesters derived from cis-2,5-bis(hydroxymethyl)tetrahydrofuran demonstrates the compound's utility in producing optically active derivatives, vital for the synthesis of chiral pharmaceuticals and materials (Naemura et al., 1988).
Catalytic Hydrogenation for Biomaterials Research into the homogeneous catalysed hydrogenation of hydroxymethylfurfural (HMF) to tetrahydrofuran-dimethanol (THFDM) using different catalyst systems illustrates the application of cis-2,5-bishydroxymethyl-tetrahydrofuran derivatives in converting bio-based feedstocks into valuable chemicals, contributing to the development of sustainable materials and energy sources (Cadu et al., 2018).
Natural Product Synthesis and Biological Evaluation The synthesis of natural product analogs and biological evaluation of compounds containing tetrahydrofuran units, including cis-2,5-disubstituted derivatives, is crucial for drug discovery and the study of biological pathways. Such research contributes to the understanding of natural product biosynthesis and the development of novel therapeutics (Yamakawa et al., 2015).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZZQSFWHFBKMU-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273175 | |
Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,5-Bishydroxymethyl-tetrahydrofuran | |
CAS RN |
2144-40-3 | |
Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2144-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Tetrahydrofurandimethanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-TETRAHYDROFURANDIMETHANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZG2W7X75O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.